molecular formula C12H12O3 B8522773 Glycidyl Cinnamate

Glycidyl Cinnamate

Cat. No. B8522773
M. Wt: 204.22 g/mol
InChI Key: JUVGLPRIQOJMIR-UHFFFAOYSA-N
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Patent
US08222399B2

Procedure details

To 7.5 g of trans-cinnamic acid (manufactured by Wako Pure Chemical) were added 3 g of tetraethylammonium bromide (manufactured by Wako Pure Chemical) and 100 ml of epichlorohydrin (manufactured by Wako Pure Chemical), the mixture was heated to reflux at 110° C. for 3 hours, 50 ml of distilled water was added thereto, an organic layer was separated, concentrated in vacuo at 80° C. and distilled under reduced pressure of 6 mmHg and the fraction of 130 to 160° C. was recovered to give 12 g of glycidyl cinnamate. An epoxy equivalent of this glycidyl cinnamate was 240.3.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl>[Br-].C([N+](CC)(CC)CC)C.O>[C:1]([O:11][CH2:12][CH:14]1[O:16][CH2:15]1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
3 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 80° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure of 6 mmHg
CUSTOM
Type
CUSTOM
Details
the fraction of 130 to 160° C. was recovered

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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